N-Methyldeoxynojirimycin
Overview
Description
Synthesis Analysis
The synthesis of N-Methyldeoxynojirimycin involves systematic approaches to incorporate the molecule into oligosaccharides related to Lewis x, Lewis a, sialyl-Lewis x, and sialyl-Lewis a antigens. The methodology utilizes suitably protected 1-deoxynojirimycin derivatives coupled with methyl-1-thioglycosides of specific sugars, employing dimethyl(methylthio)sulfonium triflate or N-iodosuccinimide/trifluoromethanesulfonic acid as glycosyl promoters. This synthesis pathway is essential for producing inhibitors that target the recognition between sialyl-Lewis x and selectins (Kiso et al., 1994).
Molecular Structure Analysis
The molecular structure of N-Methyldeoxynojirimycin-containing sialo-oligosaccharides has been effectively analyzed using ion-spray mass spectrometry and tandem mass spectrometry. These analytical techniques have provided insights into the compound's structure, contributing to the understanding of its mechanism when catalyzed for N-methylation in methanol (Kondo et al., 1994).
Chemical Reactions and Properties
N-Methyldeoxynojirimycin exhibits specific inhibitory actions against the trimming of glucose residues in glycoproteins, influencing oligosaccharide processing. This inhibition is crucial for understanding glycoprotein maturation and the effects on viral replication and cell adhesion mechanisms. The compound's unique chemical reactions and properties make it a valuable tool for biochemical studies (Romero et al., 1983).
Physical Properties Analysis
While specific studies on the physical properties of N-Methyldeoxynojirimycin were not directly found in the searched papers, the compound's solubility, stability, and molecular weight are factors that can influence its behavior in biological systems and its effectiveness as a glycosidase inhibitor.
Chemical Properties Analysis
The chemical properties of N-Methyldeoxynojirimycin, such as its reactivity with other molecules and its ability to undergo chemical modifications, play a significant role in its biological activity. Its structure allows for interaction with enzymes like alpha-glucosidases, demonstrating its potential as a therapeutic agent by inhibiting glycoprotein processing and glycolipid biosynthesis (Platt et al., 1994).
Scientific Research Applications
Isotope-Edited NMR Studies : N-Methyldeoxynojirimycin is used in isotope-edited NMR (Nuclear Magnetic Resonance) studies to probe the binding site of an alpha-glucosidase. This leads to the design and preparation of novel alpha-glucosidase inhibitors (Hines, Chang, Gerdeman, & Warn, 1999).
Inhibition of Glucosidases : It inhibits glucosidases in the endoplasmic reticulum, which prevents the increase in cellular lipoprotein lipase activity (Carroll, Ben-Zeev, Doolittle, & Severson, 1992).
Effects on Oligosaccharide Processing : N-Methyldeoxynojirimycin inhibits oligosaccharide processing in rat hepatocytes, leading to the formation of high-mannose-type oligosaccharides (Gross, Tran-Thi, Schwarz, Elbein, Decker, & Heinrich, 1986).
Impact on Secretory Proteins : It inhibits glucosidases I and II, affecting the secretion of certain secretory proteins (Lodish & Kong, 1984).
Inhibition of Glycoprotein Processing : N-Methyldeoxynojirimycin inhibits glycoprotein processing in virus-infected cells, affecting the release of infectious virus (Romero, Datema, & Schwarz, 1983).
Potential in Treating Glycolipid Storage Disorders : N-Butyldeoxynojirimycin, a derivative, prevents lysosomal glycolipid storage and offers a novel therapeutic approach for managing disorders like Gaucher's disease (Platt, Neises, Dwek, & Butters, 1994).
Antiretroviral Activity : N-Methyldeoxynojirimycin exhibits antiretroviral activity and has potential as a chemopreventive and therapeutic agent in the treatment of AIDS (Sunkara, Bowlin, Liu, & Sjoerdsma, 1987).
Effect on HIV : It reduces the yield of infectious HIV and eventually eliminates HIV from culture (Karpas, Fleet, Dwek, Pétursson, Namgoong, Ramsden, Jacob, & Rademacher, 1988).
Therapeutic Potential in Gaucher Disease : Oral N-butyldeoxynojirimycin has potential in managing type I (non-neuronopathic) Gaucher disease as a substrate-reducing agent (Cox et al., 2003).
Anti-Hyperglycemic and Anti-Tumor Features : 1-Deoxynojirimycin, a variant, is a potent α-glucosidase inhibitor and has anti-hyperglycemic, anti-obese, anti-viral, and anti-tumor features (Wang, Shen, Zhao, & Ye, 2020).
properties
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKDPDFZMNYDLR-XZBKPIIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C(C1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875703 | |
Record name | N-Methyldeoxynojirimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyldeoxynojirimycin | |
CAS RN |
69567-10-8 | |
Record name | N-Methyl-1-deoxynojirimycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69567-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyldeoxynojirimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyldeoxynojirimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLDEOXYNOJIRIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS8607G9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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